molecular formula C9H10HgO2 B224242 Tolylmercuric acetate CAS No. 1300-78-3

Tolylmercuric acetate

Cat. No.: B224242
CAS No.: 1300-78-3
M. Wt: 350.77 g/mol
InChI Key: QQQFFLWYRHKKQG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolylmercuric acetate: is an organomercurial compound with the molecular formula C9H10HgO2. It is a derivative of toluene where the methyl group is substituted with a mercuric acetate group. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves the direct mercuration of toluene with mercuric acetate due to its efficiency and higher yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tolylmercuric acetate can undergo oxidation reactions where the mercury center is oxidized.

    Reduction: It can be reduced to form p-tolylmercuric chloride or other mercury-containing compounds.

    Substitution: The acetate group can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines are commonly used.

Major Products Formed:

    Oxidation: p-Tolylmercuric oxide.

    Reduction: p-Tolylmercuric chloride.

    Substitution: Various p-tolylmercuric derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for introducing the p-tolylmercuric group into organic molecules.

Biology:

  • Studied for its potential antimicrobial properties due to the presence of mercury.

Medicine:

  • Investigated for its potential use in pharmaceuticals, although its toxicity limits its direct application.

Industry:

  • Utilized in the production of other organomercurial compounds and as a catalyst in certain chemical reactions.

Mechanism of Action

Mechanism: Tolylmercuric acetate exerts its effects primarily through the interaction of the mercury center with various biological molecules. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes.

Molecular Targets and Pathways:

    Enzymes: Inhibits enzymes by binding to thiol groups.

    Cell Membranes: Disrupts cell membrane integrity by interacting with membrane proteins and lipids.

Comparison with Similar Compounds

    Phenylmercuric acetate: Another organomercurial compound with similar properties but different aromatic substitution.

    Ethylmercuric acetate: Similar in structure but with an ethyl group instead of a tolyl group.

Uniqueness: Tolylmercuric acetate is unique due to its specific aromatic substitution, which imparts distinct chemical reactivity and biological activity compared to other organomercurial compounds.

Properties

CAS No.

1300-78-3

Molecular Formula

C9H10HgO2

Molecular Weight

350.77 g/mol

IUPAC Name

acetyloxy-(4-methylphenyl)mercury

InChI

InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h3-6H,1H3;1H3,(H,3,4);/q;;+1/p-1

InChI Key

QQQFFLWYRHKKQG-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)[Hg]OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)[Hg]OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.